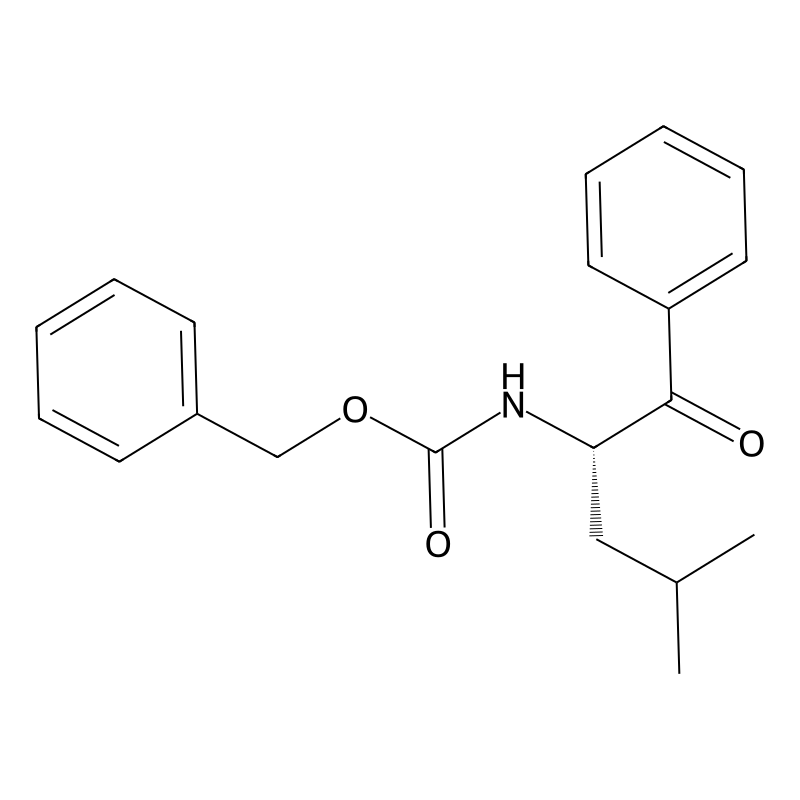(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate is a chiral compound characterized by its unique molecular structure, which includes a benzyl group, a carbamate functional group, and a chiral center. Its molecular formula is , and it has a molecular weight of approximately 325.40 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and stereochemical studies.
- Oxidation: The compound can be oxidized to produce oxo derivatives.
- Reduction: The carbonyl group can be reduced to form alcohol derivatives.
- Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used.
- Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions for substitution reactions.
Major Products Formed
The major products from these reactions include:
- Oxo derivatives from oxidation.
- Alcohol derivatives from reduction.
- Substituted carbamates from substitution reactions.
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate exhibits notable biological activity, likely due to its chiral nature. The compound may interact with specific molecular targets, influencing various biological pathways. Its potential mechanisms of action include:
- Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic processes.
- Receptor Interaction: The compound could modulate receptor activities, thereby affecting cellular signaling pathways.
The stereochemistry of the compound plays a crucial role in determining its biological effects, with different enantiomers potentially exhibiting distinct activities .
The synthesis of (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate typically involves the following steps:
- Preparation of Chiral Intermediate: Starting from commercially available materials to create a chiral intermediate.
- Formation of Carbamate Group: The introduction of the carbamate group occurs through a reaction between the chiral intermediate and benzyl chloroformate under basic conditions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity of the desired enantiomer .
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate has several applications across different fields:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
- Organic Synthesis: The compound acts as an intermediate in creating complex organic molecules.
- Biological Studies: It is utilized in research to explore stereochemical effects on biological activity.
- Industrial
Interaction studies involving (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate focus on its binding affinities and effects on various biological targets. These studies are crucial for understanding how the compound influences metabolic pathways and cellular functions, which can inform its potential therapeutic uses.
Several compounds share structural similarities with (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| (S)-Methyl 2-(2-Hydroxyphenyl)-5-methylcarbamoyl | Similar carbamate structure | Exhibits different biological activity due to structural variations |
| (S)-3-Methyl-N-(4-methylphenyl)butanamide | Contains a similar chiral center | Used in pharmaceutical applications |
| Benzyl carbamate | Basic structure without additional substituents | Serves as a simpler model for studying carbamate reactivity |
Uniqueness
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate stands out due to its specific chiral configuration and the presence of both a ketone and carbamate functional group, which may confer unique biological properties compared to other similar compounds. Its potential for varied applications in medicinal chemistry further emphasizes its significance in research and development .








